molecular formula C6H10N4 B2843255 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine CAS No. 933725-97-4

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine

Cat. No.: B2843255
CAS No.: 933725-97-4
M. Wt: 138.174
InChI Key: YSZKHHSJJRXSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is a heterocyclic compound that features a fused triazole and diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to other bioactive molecules.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the GHS classification . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The diazepine ring is then formed through further cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield. Specific conditions such as temperature, solvent, and catalysts are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazine
  • 2-Methyl-1,2,5,6,7,8-hexahydro-3H-[1,2,4]triazolo-[4,3-d][1,4]diazepin-3-one
  • 3-Ethyl-5-methyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo-[4,3-d][1,4]diazepin-3-yl)isoxazole

Uniqueness

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused triazole and diazepine rings make it a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-4-10-5-8-9-6(1)10/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZKHHSJJRXSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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